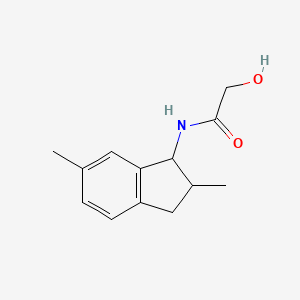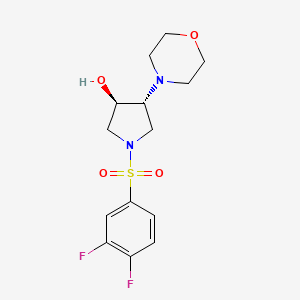![molecular formula C13H20N2O2 B6638141 N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide](/img/structure/B6638141.png)
N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide is a chemical compound that has gained attention in scientific research due to its potential applications in the medical field. This compound is synthesized using a specific method and has a mechanism of action that has been studied in detail. The biochemical and physiological effects of this compound have also been explored, along with its advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide involves its ability to inhibit the activity of certain enzymes in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response. By inhibiting these enzymes, this compound can reduce inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects in the body. This compound has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It also has antioxidant properties, which can protect cells from oxidative stress. Additionally, this compound has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide in lab experiments is its ability to selectively inhibit COX-2 and iNOS activity. This allows researchers to study the effects of these enzymes on various physiological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide. One area of research could be the development of new drug candidates based on the structure of this compound. Another area of research could be the exploration of the potential therapeutic effects of this compound in the treatment of various diseases. Additionally, further studies could be conducted to explore the potential toxicity of this compound and its effects on different physiological processes.
Métodos De Síntesis
N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide is synthesized using a multistep process that involves the use of various reagents and solvents. The first step involves the reaction of 3-pyridinemethanol with 2,3-dimethylbutyryl chloride in the presence of a base. This results in the formation of the intermediate product, 3-pyridinemethyl 2,3-dimethylbutyrate. The next step involves the hydrolysis of the ester group using a strong acid, which results in the formation of the final product, this compound.
Aplicaciones Científicas De Investigación
N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide has been studied for its potential applications in the medical field. One of the primary areas of research has been its use as a potential drug candidate for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-9(2)10(3)13(17)15-12-7-14-6-5-11(12)8-16/h5-7,9-10,16H,4,8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQLBDQREONFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C(=O)NC1=C(C=CN=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-3-(5-hydroxypyridin-3-yl)prop-2-en-1-one](/img/structure/B6638079.png)
![3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide](/img/structure/B6638084.png)
![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B6638095.png)

![3-(5-Chloroindol-1-yl)-1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B6638123.png)
![1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea](/img/structure/B6638134.png)

![3-fluoro-2-[2-[2-(1H-indol-3-yl)ethyl-[(3-methoxyphenyl)methyl]amino]-2-oxoethoxy]benzoic acid](/img/structure/B6638149.png)
![2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638152.png)
![6-(5-ethyl-2-methylpyrazol-3-yl)-4-N-[3-(2-methylphenoxy)propyl]pyrimidine-2,4-diamine](/img/structure/B6638157.png)
![2-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638160.png)


![2H-benzotriazol-5-yl-[3-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B6638170.png)